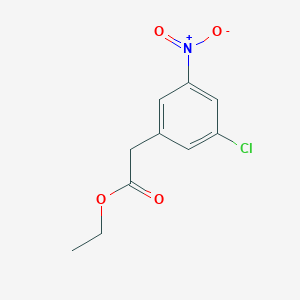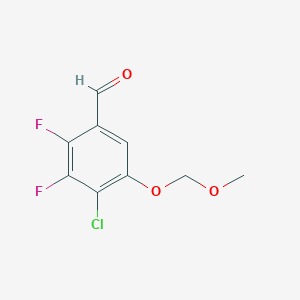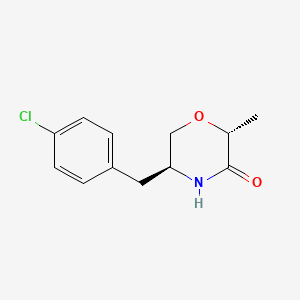
(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the 4-chlorobenzyl group and the morpholinone ring structure imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the morpholinone ring with 4-chlorobenzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted benzyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,5S)-5-Benzyl-2-methylmorpholin-3-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(2R,5S)-5-(4-Methylbenzyl)-2-methylmorpholin-3-one: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
Uniqueness
The presence of the 4-chlorobenzyl group in (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one imparts unique chemical and biological properties, making it distinct from its analogs. This substitution can influence its reactivity, binding affinity, and overall effectiveness in various applications.
属性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC 名称 |
(2R,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-3-one |
InChI |
InChI=1S/C12H14ClNO2/c1-8-12(15)14-11(7-16-8)6-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15)/t8-,11+/m1/s1 |
InChI 键 |
ZGOVTGCSMYXJFQ-KCJUWKMLSA-N |
手性 SMILES |
C[C@@H]1C(=O)N[C@H](CO1)CC2=CC=C(C=C2)Cl |
规范 SMILES |
CC1C(=O)NC(CO1)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
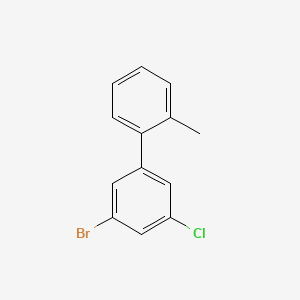

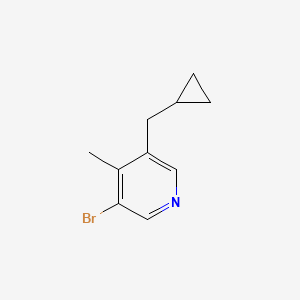
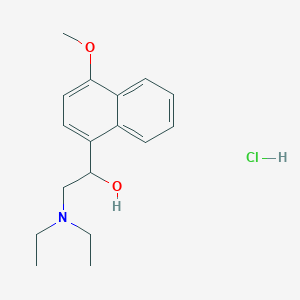

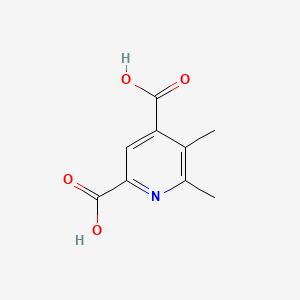
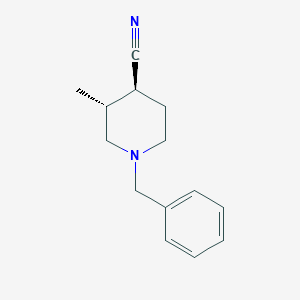

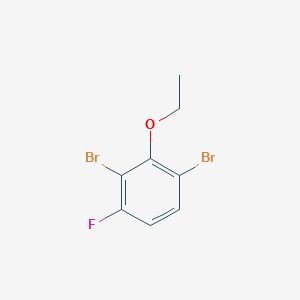
![4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]](/img/structure/B14022597.png)
